(R)-Furilazole
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Overview
Description
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of dichloroacetyl and furanyl groups further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- typically involves the reaction of dichloroacetyl chloride with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form corresponding furanones.
Reduction: The dichloroacetyl group can be reduced to form chloroacetyl derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of chloroacetyl derivatives.
Substitution: Formation of substituted oxazolidine derivatives with various functional groups.
Scientific Research Applications
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine derivatives: Compounds with similar oxazolidine rings but different substituents.
Furanyl compounds: Molecules containing the furanyl group, such as furfural and furfuryl alcohol.
Dichloroacetyl compounds: Chemicals with the dichloroacetyl group, such as dichloroacetic acid.
Uniqueness
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential bioactivity. The presence of both dichloroacetyl and furanyl groups in the same molecule allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
CAS No. |
121776-57-6 |
---|---|
Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
MCNOFYBITGAAGM-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
121776-57-6 | |
physical_description |
WetSolid |
Synonyms |
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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